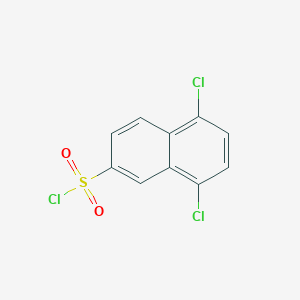

5,8-二氯萘-2-磺酰氯

描述

科学研究应用

Application 1: Reduction of Sulfonyl Chlorides

- Summary of the Application: This research focuses on the reduction of sulfonyl chlorides to the corresponding disulfides, which can serve as valuable intermediates in various organic transformations, especially in natural product synthesis .

- Methods of Application: The method involves the rapid reduction of sulfonyl chlorides with a SO2/KI/H2SO4 system in water at 80°C . This is an operationally simple and environmentally benign method .

- Results or Outcomes: The results showed that sulfonyl chlorides can be rapidly reduced with the mentioned system in moderate to good yields .

Application 2: Antitumor Agent for Hepatocellular Carcinoma

- Summary of the Application: A compound, SIOC-XJC-SF02, which is a derivative of fenofibrate, showed significant antiproliferative activity on human hepatocellular carcinoma (HCC) cells .

- Methods of Application: The research involved the synthesis of fenofibrate derivatives and testing their antitumor activities . The compound SIOC-XJC-SF02 was found to inhibit the migration of human HCC cells .

- Results or Outcomes: The compound induced apoptosis of human HCC cells. The IC50 values were 4.011 μM and 10.908 μM for HCCLM3 cells and HepG2 cells, respectively . The antitumor effect of this compound may act via activating fumarate hydratase .

5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride

This is a related compound with a similar structure. It’s used in various chemical reactions, but the specific applications are not mentioned .

Pharmaceutical testing

5,8-Dichloronaphthalene-2-sulfonyl chloride can be used for pharmaceutical testing . However, the specific applications in this field are not detailed .

Application 3: Continuous Flow Synthesis

- Summary of the Application: This research focuses on the continuous flow synthesis of sulfonyl chlorides from disulfides and thiols . Sulfonyl chlorides are essential key building blocks in organic chemistry, especially for the preparation of sulfonamide motifs .

- Methods of Application: The method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination . The reaction is carried out in a continuous flow environment, which improves the inherent safety of the process by circumventing thermal runaway .

- Results or Outcomes: The optimal conditions were applied to react aliphatic and aromatic disulfides and thiols to their corresponding sulfonyl chlorides in good yields .

Application 4: Synthesis of Sulfonyl Fluorides

- Summary of the Application: This research focuses on the synthesis of sulfonyl fluorides, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

- Methods of Application: The method involves direct fluorosulfonylation with fluorosulfonyl radicals . This approach has emerged as a concise and efficient method for producing sulfonyl fluorides .

- Results or Outcomes: The research provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

属性

IUPAC Name |

5,8-dichloronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3O2S/c11-9-3-4-10(12)8-5-6(16(13,14)15)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMIPNMECXFCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dichloronaphthalene-2-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442844.png)

![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)

![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)

![4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442861.png)

![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)